3-Nitro-7-fluoranthenol
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Overview
Description
3-Nitro-7-fluoranthenol is an organic compound with the molecular formula C16H9NO3 It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon, with a nitro group (-NO2) and a hydroxyl group (-OH) attached to its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-7-fluoranthenol typically involves the nitration of fluoranthene followed by hydroxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position . The hydroxylation step can be achieved through nucleophilic aromatic substitution, where a hydroxyl group is introduced using reagents such as sodium hydroxide or potassium hydroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, concentration of reagents, and reaction time to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-7-fluoranthenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Reduction: 3-Amino-7-fluoranthenol.
Oxidation: 3-Nitro-7-fluoranthenone.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-Nitro-7-fluoranthenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Nitro-7-fluoranthenol involves its interaction with biological molecules through its nitro and hydroxyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function . These interactions can influence cellular pathways and molecular targets, contributing to the compound’s biological activity .
Comparison with Similar Compounds
3-Nitrofluoranthene: Similar structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
7-Hydroxyfluoranthene: Lacks the nitro group, resulting in different chemical and biological properties.
3-Amino-7-fluoranthenol: A reduction product of 3-Nitro-7-fluoranthenol with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
115664-56-7 |
---|---|
Molecular Formula |
C16H9NO3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
3-nitrofluoranthen-7-ol |
InChI |
InChI=1S/C16H9NO3/c18-14-6-2-3-9-10-7-8-13(17(19)20)11-4-1-5-12(15(10)11)16(9)14/h1-8,18H |
InChI Key |
WFCIGKFHQZXLJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC=C4O)[N+](=O)[O-] |
Origin of Product |
United States |
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